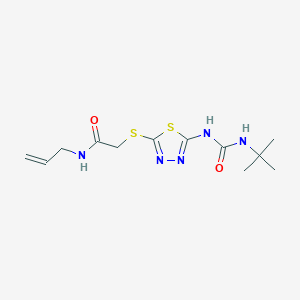

N-allyl-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "N-allyl-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide" involves multiple steps, including the preparation of 1,3,4-thiadiazol derivatives and subsequent functionalization. For instance, derivatives of 1,3,4-thiadiazol have been synthesized through various methodologies, including condensation reactions catalyzed by carbodiimide (Yu et al., 2014). These synthesis pathways are crucial for producing the core thiadiazol structure, which can be further modified to introduce additional functional groups such as the ureido and tert-butyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. The crystal structure and vibrational properties of related compounds have been studied to understand the molecular conformation and intramolecular interactions (Chen et al., 2021). These analyses reveal the presence of hydrogen bonding, π–π stacking, and Van der Waals forces that stabilize the molecular structure.

Chemical Reactions and Properties

The chemical reactivity of "this compound" derivatives is influenced by the presence of the 1,3,4-thiadiazol moiety and other functional groups. These compounds can undergo various chemical reactions, including nucleophilic substitutions and condensation reactions. The ureido and thiadiazol groups play a pivotal role in the chemical behavior of these molecules, affecting their reactivity towards different reagents.

Physical Properties Analysis

The physical properties of compounds within this class are characterized by their solubility, melting points, and crystalline nature. The synthesis and characterization of related compounds provide insights into their physical properties, which are crucial for their application in different fields (Wang et al., 2010). The molecular structure significantly influences these properties, with specific functional groups affecting solubility and melting points.

Chemical Properties Analysis

The chemical properties of "this compound" and its derivatives are defined by their reactivity, stability, and interaction with other molecules. Studies on similar compounds have explored their potential biological activities, providing insights into their chemical properties and how they interact with biological targets (Wu et al., 2017). These properties are essential for designing compounds with desired biological or chemical functions.

Scientific Research Applications

Anticancer Research

N-allyl-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide and its analogs have been extensively studied for their potential in anticancer applications. Several studies have synthesized and evaluated derivatives of this compound for their cytotoxic activities against various cancer cell lines. For instance, the synthesis and molecular modeling of new imidazothiadiazole analogs showed promising cytotoxic results against breast cancer, highlighting the potential of these compounds in cancer treatment (Abu-Melha, 2021). Another study focused on synthesizing and evaluating 1,3,4-thiadiazole derivatives as possible anticancer agents, demonstrating significant cytotoxic activity against MCF7 and A549 cancer cell lines (Çevik et al., 2020).

Antitrypanosomal Activity

Research has also been conducted on the antitrypanosomal potential of 1,3,4-thiadiazole derivatives. A study synthesized novel 1,3,4-thiadiazole containing 2-iminothiazolidine-4-ones and evaluated their in vitro antitrypanosomal activity, demonstrating good to excellent potency against T. brucei gambience (Lelyukh et al., 2023).

Antimicrobial Research

Compounds related to this compound have been evaluated for their antimicrobial properties. A study synthesized N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides and reported significant anti-microbial activity against various bacteria and Candida species (Muhi-eldeen et al., 1988).

properties

IUPAC Name |

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2S2/c1-5-6-13-8(18)7-20-11-17-16-10(21-11)14-9(19)15-12(2,3)4/h5H,1,6-7H2,2-4H3,(H,13,18)(H2,14,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOXYGHFKVJDBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)

![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2497678.png)

![2-[1-(4-Morpholin-4-ylbenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2497683.png)

![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)